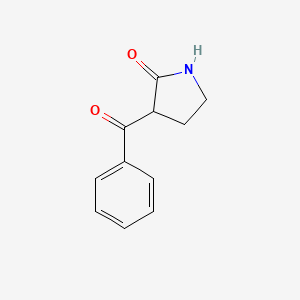
3-Benzoylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzoylpyrrolidin-2-one, also known as 1-benzoyl-2-pyrrolidinone, is a chemical compound with the molecular formula C11H11NO2. It is a derivative of pyrrolidinone, a five-membered lactam ring, and features a benzoyl group attached to the nitrogen atom of the pyrrolidinone ring. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoylpyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of pyrrolidin-2-one with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Benzoylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrrolidinone derivatives.
Aplicaciones Científicas De Investigación
3-Benzoylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of fine chemicals, dyes, and pigments.
Mecanismo De Acción
The mechanism of action of 3-Benzoylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds or hydrophobic interactions with target proteins, influencing their activity. Additionally, the pyrrolidinone ring can participate in various chemical reactions, modulating the compound’s biological effects.
Comparación Con Compuestos Similares
Pyrrolidin-2-one: A simpler analog without the benzoyl group, used in similar applications.
N-Benzylpyrrolidin-2-one: Features a benzyl group instead of a benzoyl group, with different reactivity and applications.
Pyrrolidin-2,5-dione: A related compound with an additional carbonyl group, used in the synthesis of bioactive molecules.
Uniqueness: 3-Benzoylpyrrolidin-2-one is unique due to the presence of the benzoyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s ability to interact with various molecular targets, making it a valuable scaffold in medicinal chemistry and drug design.
Propiedades
Número CAS |
92288-11-4 |
|---|---|
Fórmula molecular |
C11H11NO2 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
3-benzoylpyrrolidin-2-one |
InChI |
InChI=1S/C11H11NO2/c13-10(8-4-2-1-3-5-8)9-6-7-12-11(9)14/h1-5,9H,6-7H2,(H,12,14) |
Clave InChI |
ATWVZXDAAALVIZ-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)C1C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


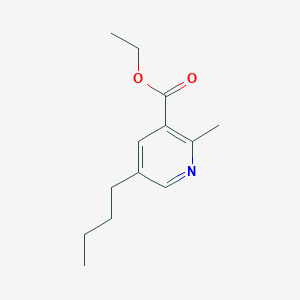
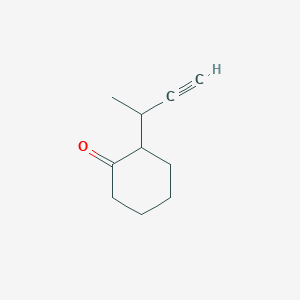
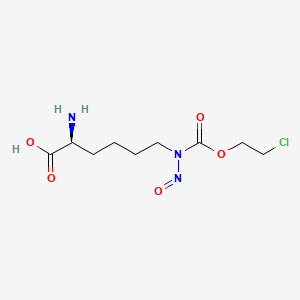


![2-[Chloro(phenyl)methyl]benzonitrile](/img/structure/B14354490.png)

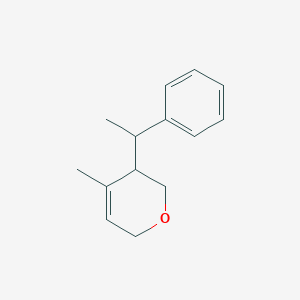
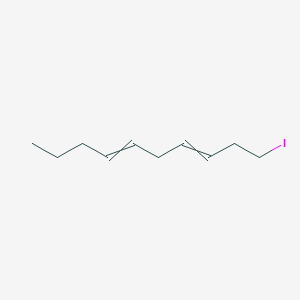
![3-Methyl-5,6-dihydro[1,3]thiazolo[3,2-d]tetrazol-3-ium bromide](/img/structure/B14354511.png)
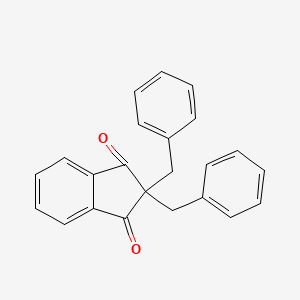
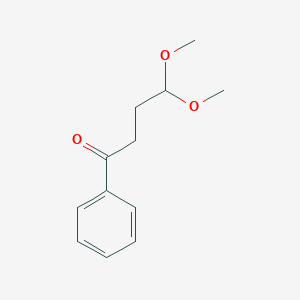
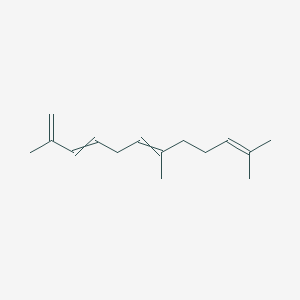
![1-Methyl-3-{2-[6-(methylsulfanyl)-9h-purin-9-yl]ethyl}-1-nitrosourea](/img/structure/B14354531.png)
